molecular formula C7H11ClO2S B2882845 (3-Methyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride CAS No. 2287321-66-6

(3-Methyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride

Cat. No. B2882845
CAS RN: 2287321-66-6
M. Wt: 194.67
InChI Key: QSZLCOSYIRKOPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Electrochemical Applications

Methanesulfonyl chloride forms a room temperature ionic liquid with AlCl3, which has been studied for its electrochemical properties in the context of sodium insertion into vanadium pentoxide. This application is significant for energy storage technologies, demonstrating the versatility of methanesulfonyl chloride in developing advanced materials for batteries (L. Su, J. Winnick, & P. Kohl, 2001).

Synthetic Chemistry

Methanesulfonyl chloride is crucial in synthetic organic chemistry, serving as a reagent in various reactions including:

  • Synthesis of 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo[3,2-e][2H-1,5]oxazocinium methanesulfonates, showcasing its role in complex organic syntheses and structural modifications (S. Upadhyaya et al., 1997).
  • The compound is also involved in the synthesis and electrophile-induced cyclization reactions of 3-methyl-1-methylsulfonylpenta-1,2,4-triene, indicating its utility in the construction of sulfone-based molecular frameworks (V. Christov & Ivaylo Ivanov, 2004).

Chemical Studies

In-depth studies on the molecular structure of methane sulfonyl chloride by electron diffraction have provided insights into its geometric parameters, aiding in the understanding of its reactivity and interaction with other molecules (M. Hargittai & I. Hargittai, 1973).

Innovative Synthetic Routes

Research into radical-mediated processes has highlighted the potential of methanesulfonyl chloride derivatives for the synthesis of novel organic compounds, including sulfonyl alkynyl, allyl, and cyano-substituted derivatives, illustrating the compound's role in enabling innovative synthetic routes (Zhen Wu et al., 2021).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to its biochemical interaction that results in a pharmacological effect. It could involve binding to a receptor, inhibiting an enzyme, or interacting with a biological pathway .

Safety and Hazards

This involves identifying any risks associated with the compound, including toxicity, flammability, radioactivity, and environmental impact. Material Safety Data Sheets (MSDS) are often used as a source of this information .

properties

IUPAC Name

(3-methyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2S/c1-6-2-7(3-6,4-6)5-11(8,9)10/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZLCOSYIRKOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C2)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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